molecular formula C37H37BrN2O B8138503 (1S,2S,4S,5R)-2-((R)-(Allyloxy)(quinolin-4-yl)methyl)-1-(anthracen-9-ylmethyl)-5-vinylquinuclidin-1-ium bromide

(1S,2S,4S,5R)-2-((R)-(Allyloxy)(quinolin-4-yl)methyl)-1-(anthracen-9-ylmethyl)-5-vinylquinuclidin-1-ium bromide

Cat. No.: B8138503
M. Wt: 605.6 g/mol
InChI Key: QOWNPAUSLGATNL-UXHZDAKRSA-M
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Description

4-[®-[(1S,2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[222]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide is a complex organic compound that features a quinoline core, an anthracene moiety, and a quinuclidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-[(1S,2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide typically involves multiple steps:

    Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.

    Attachment of the Anthracene Moiety: The anthracene group is introduced via a Friedel-Crafts alkylation reaction, where anthracene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Quinoline Derivatization: The quinoline core is synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Final Coupling: The final step involves coupling the quinoline derivative with the quinuclidine-anthracene intermediate using a suitable linker, followed by bromination to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and anthracene moieties.

    Reduction: Reduction reactions can occur at the quinuclidine core, potentially altering its structural conformation.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to replace the bromide ion.

Major Products

    Oxidation: Oxidized derivatives of the quinoline and anthracene moieties.

    Reduction: Reduced forms of the quinuclidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria.

    Drug Development: Its structural features make it a candidate for the development of novel therapeutic agents targeting specific biological pathways.

Industry

    Sensors: The compound can be used in the development of chemical sensors due to its fluorescence properties.

    Coatings: Its stability and reactivity make it suitable for use in advanced coating materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The quinuclidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The anthracene group can participate in photoinduced electron transfer reactions, contributing to its antimicrobial and sensor applications.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Shares the quinoline core but lacks the anthracene and quinuclidine moieties.

    Anthracene Derivatives: Compounds like anthracene-9-carboxylic acid share the anthracene moiety but differ in other structural aspects.

    Quinuclidine Derivatives: Compounds such as quinuclidine-3-carboxylic acid share the quinuclidine core but lack the quinoline and anthracene groups.

Uniqueness

4-[®-[(1S,2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide is unique due to its combination of three distinct structural motifs: quinoline, anthracene, and quinuclidine. This unique structure imparts a range of chemical reactivity and biological activity not seen in simpler analogs.

Properties

IUPAC Name

4-[(R)-[(1S,2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H37N2O.BrH/c1-3-21-40-37(33-17-19-38-35-16-10-9-15-32(33)35)36-23-27-18-20-39(36,24-26(27)4-2)25-34-30-13-7-5-11-28(30)22-29-12-6-8-14-31(29)34;/h3-17,19,22,26-27,36-37H,1-2,18,20-21,23-25H2;1H/q+1;/p-1/t26-,27-,36-,37+,39-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWNPAUSLGATNL-UXHZDAKRSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N@+]1(C[C@@H]2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200132-54-3
Record name Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200132-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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